molecular formula C14H17Cl2NO3 B14144335 1-(Morpholin-4-yl)propan-2-yl 2,4-dichlorobenzoate CAS No. 431940-14-6

1-(Morpholin-4-yl)propan-2-yl 2,4-dichlorobenzoate

Cat. No.: B14144335
CAS No.: 431940-14-6
M. Wt: 318.2 g/mol
InChI Key: AIKMXEUUCZWDSN-UHFFFAOYSA-N
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Description

1-(Morpholin-4-yl)propan-2-yl 2,4-dichlorobenzoate is a chemical compound that belongs to the class of benzoates It is characterized by the presence of a morpholine ring attached to a propan-2-yl group, which is further linked to a 2,4-dichlorobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Morpholin-4-yl)propan-2-yl 2,4-dichlorobenzoate typically involves the reaction of 1-(Morpholin-4-yl)propan-2-ol with 2,4-dichlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Solvent: Dichloromethane or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures (e.g., 25-40°C).

    Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Morpholin-4-yl)propan-2-yl 2,4-dichlorobenzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 1-(Morpholin-4-yl)propan-2-ol and 2,4-dichlorobenzoic acid.

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Substitution: Nucleophilic substitution reactions may require the use of strong bases or catalysts to facilitate the reaction.

Major Products Formed

    Hydrolysis: 1-(Morpholin-4-yl)propan-2-ol and 2,4-dichlorobenzoic acid.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

1-(Morpholin-4-yl)propan-2-yl 2,4-dichlorobenzoate has several applications in scientific research:

    Chemistry: It can be used as an intermediate in the synthesis of more complex molecules, particularly those containing morpholine and benzoate functionalities.

    Biology: The compound may be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industry: It can be used in the production of agrochemicals, such as herbicides or pesticides, due to its potential bioactivity.

Mechanism of Action

The mechanism of action of 1-(Morpholin-4-yl)propan-2-yl 2,4-dichlorobenzoate depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved would vary depending on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    1-Morpholin-4-yl-3-(2-nitrophenoxy)-2-propanol: This compound shares the morpholine and propanol moieties but differs in the aromatic substitution.

    N-[1-(diethylamino)-3-morpholin-4-ylpropan-2-yl]-2,2-diphenylacetamide: Similar in having a morpholine ring and a propan-2-yl group but with different aromatic and amide functionalities.

Uniqueness

1-(Morpholin-4-yl)propan-2-yl 2,4-dichlorobenzoate is unique due to the presence of the 2,4-dichlorobenzoate moiety, which imparts specific chemical and biological properties. The dichlorobenzene ring can participate in unique interactions and reactions that are not possible with other similar compounds.

Properties

CAS No.

431940-14-6

Molecular Formula

C14H17Cl2NO3

Molecular Weight

318.2 g/mol

IUPAC Name

1-morpholin-4-ylpropan-2-yl 2,4-dichlorobenzoate

InChI

InChI=1S/C14H17Cl2NO3/c1-10(9-17-4-6-19-7-5-17)20-14(18)12-3-2-11(15)8-13(12)16/h2-3,8,10H,4-7,9H2,1H3

InChI Key

AIKMXEUUCZWDSN-UHFFFAOYSA-N

Canonical SMILES

CC(CN1CCOCC1)OC(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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